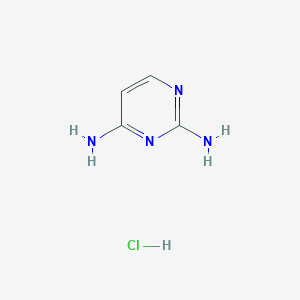
(2Z)-3-amino-4,4,5,5,5-pentafluoro-1-(thiophen-2-yl)pent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one is a synthetic organic compound characterized by the presence of a pentafluorinated carbon chain, an amino group, and a thienyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the pentafluorinated carbon chain: This can be achieved through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the thienyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a thienyl halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Its fluorinated nature may make it useful in the development of materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the fluorinated carbon chain and thienyl group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4,4,5,5,5-pentafluoro-2-penten-1-one: Lacks the thienyl group, which may result in different chemical and biological properties.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-furyl)-2-penten-1-one: Contains a furyl group instead of a thienyl group, which may affect its reactivity and interactions.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-phenyl)-2-penten-1-one: Contains a phenyl group, which may impart different physical and chemical properties.
Uniqueness
The presence of the thienyl group in 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one distinguishes it from other similar compounds. This group may enhance its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6F5NOS |
|---|---|
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
(Z)-3-amino-4,4,5,5,5-pentafluoro-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C9H6F5NOS/c10-8(11,9(12,13)14)7(15)4-5(16)6-2-1-3-17-6/h1-4H,15H2/b7-4- |
Clave InChI |
FFEVIVKNBREGHT-DAXSKMNVSA-N |
SMILES isomérico |
C1=CSC(=C1)C(=O)/C=C(/C(C(F)(F)F)(F)F)\N |
SMILES canónico |
C1=CSC(=C1)C(=O)C=C(C(C(F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)


![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)




![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)

![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)


